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molecular formula C10H12ClNO3 B5678693 ethyl 4-amino-5-chloro-2-methoxybenzoate

ethyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No. B5678693
M. Wt: 229.66 g/mol
InChI Key: ABFMKNAYGAIHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315463B2

Procedure details

A solution of 4-amino-5-chloro-2-methoxybenzoic acid (6.6 g, 0.031 mol) in hydrogen chloride 1.25M in Ethanol (250 mL, 0.31 mol) was stirred in a pressure vessel for 6 h at 65° C. The reaction mixture was basified with sodium hydroxide 2N and extracted with methylene chloride. The organic layer was washed with water, dried and filtered. The solvent was removed under reduced pressure giving the title compound as a white solid (78%), which was used in the next step without further purification.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.[CH2:14](O)[CH3:15].[OH-].[Na+]>Cl>[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([O:8][CH2:14][CH3:15])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)OC
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OCC)C=C1Cl)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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